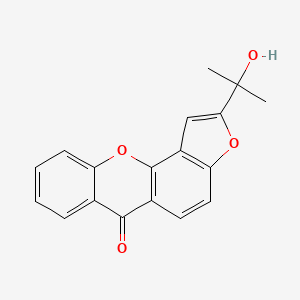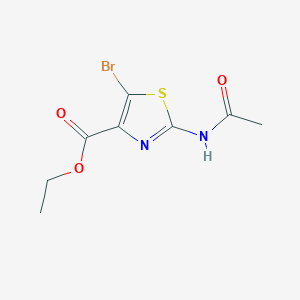
2-Cyclohexyl-1-methylaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-1-methylaziridine is an organic compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-methylaziridine can be achieved through several methods. One common approach involves the cyclization of 2-chloroethylamine with a base, leading to the formation of the aziridine ring . Another method includes the reaction of aminoethanol with a sulfate ester, followed by base-induced sulfate elimination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
2-Cyclohexyl-1-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the aziridine ring into amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine and hydrazine under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes and hydrazones are major products.
Reduction: Amines are the primary products.
Substitution: Various substituted aziridines are formed depending on the nucleophile used.
科学的研究の応用
2-Cyclohexyl-1-methylaziridine has several applications in scientific research:
作用機序
The mechanism of action of 2-Cyclohexyl-1-methylaziridine involves its interaction with molecular targets and pathways. The aziridine ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various applications, including the modification of proteins and nucleic acids .
類似化合物との比較
Similar Compounds
Aziridine: The parent compound with a simpler structure.
1-Methylaziridine: Lacks the cyclohexyl group, making it less sterically hindered.
Cyclohexylaziridine: Similar structure but without the methyl group.
Uniqueness
2-Cyclohexyl-1-methylaziridine is unique due to the presence of both the cyclohexyl and methyl groups, which influence its reactivity and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
特性
CAS番号 |
114358-62-2 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC名 |
2-cyclohexyl-1-methylaziridine |
InChI |
InChI=1S/C9H17N/c1-10-7-9(10)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 |
InChIキー |
OYRQIIREKCOONN-UHFFFAOYSA-N |
正規SMILES |
CN1CC1C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)




![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
![3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14293002.png)







